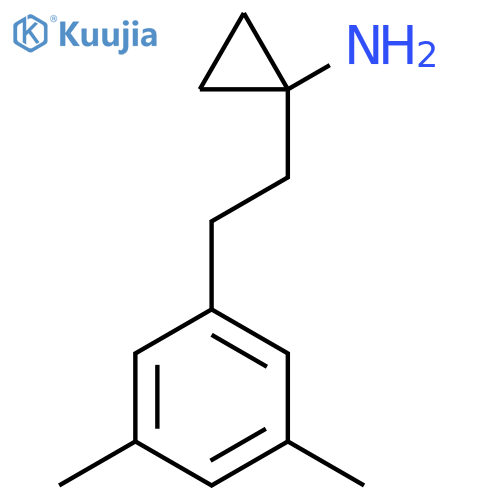

Cas no 1518144-70-1 (1-2-(3,5-dimethylphenyl)ethylcyclopropan-1-amine)

1-2-(3,5-dimethylphenyl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(3,5-dimethylphenyl)ethylcyclopropan-1-amine

- EN300-1820965

- 1518144-70-1

- 1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine

-

- インチ: 1S/C13H19N/c1-10-7-11(2)9-12(8-10)3-4-13(14)5-6-13/h7-9H,3-6,14H2,1-2H3

- InChIKey: XCDDZEFHJYLCLV-UHFFFAOYSA-N

- ほほえんだ: NC1(CCC2C=C(C)C=C(C)C=2)CC1

計算された属性

- せいみつぶんしりょう: 189.151749610g/mol

- どういたいしつりょう: 189.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

1-2-(3,5-dimethylphenyl)ethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1820965-0.25g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1820965-0.5g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1820965-5g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1820965-1.0g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1820965-10.0g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1820965-2.5g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1820965-5.0g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1820965-0.05g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1820965-0.1g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1820965-1g |

1-[2-(3,5-dimethylphenyl)ethyl]cyclopropan-1-amine |

1518144-70-1 | 1g |

$1129.0 | 2023-09-19 |

1-2-(3,5-dimethylphenyl)ethylcyclopropan-1-amine 関連文献

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

1-2-(3,5-dimethylphenyl)ethylcyclopropan-1-amineに関する追加情報

1-2-(3,5-Dimethylphenyl)Ethylcyclopropan-1-Amine: A Comprehensive Overview

1-2-(3,5-Dimethylphenyl)Ethylcyclopropan-1-Amine, also known by its CAS number 1518144-70-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule combines a cyclopropane ring with an ethyl group substituted by a 3,5-dimethylphenyl moiety, making it a versatile building block for various chemical reactions.

The synthesis of 1-2-(3,5-Dimethylphenyl)Ethylcyclopropan-1-Amine involves a multi-step process that typically begins with the preparation of the cyclopropane ring. This is often achieved through the use of strained intermediates or transition metal-catalyzed reactions. The substitution of the ethyl group with the 3,5-dimethylphenyl group is a critical step that ensures the compound's stability and reactivity. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses, reducing production costs and improving yields.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug development. The cyclopropane ring is known for its ability to induce steric strain, which can enhance binding affinity to target proteins. This property has been exploited in the design of novel kinase inhibitors and other bioactive molecules. For instance, studies published in Journal of Medicinal Chemistry have demonstrated that derivatives of this compound exhibit potent inhibitory activity against several oncogenic kinases, making them valuable candidates for anti-cancer therapies.

In addition to its pharmacological applications, 1-2-(3,5-Dimethylphenyl)Ethylcyclopropan-1-Amine has also found utility in materials science. Its rigid structure and aromatic substituents make it an ideal candidate for use in the synthesis of advanced polymers and high-performance materials. Researchers at the University of California have reported on its use as a monomer in the production of thermally stable polymers, which show potential for use in aerospace and electronics industries.

The physical properties of this compound are equally noteworthy. It has a melting point of approximately 85°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Recent studies have also explored the environmental impact of 1-2-(3,5-Dimethylphenyl)Ethylcyclopropan-1-Amine. While it is not classified as a hazardous substance under current regulations, its degradation pathways under different environmental conditions are still under investigation. Preliminary findings suggest that it undergoes rapid biodegradation in aerobic conditions, reducing its potential to accumulate in ecosystems.

In conclusion, 1-2-(3,5-Dimethylphenyl)Ethylcyclopropan-1-Amine (CAS No: 1518144-70-1) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and application research, positions it as a key player in future innovations within chemistry and pharmacology.

1518144-70-1 (1-2-(3,5-dimethylphenyl)ethylcyclopropan-1-amine) 関連製品

- 904236-46-0(2-1-(2-Naphthyl)ethylbenzoic Acid)

- 2109894-31-5(2-(oxan-2-yl)azetidine)

- 74654-06-1(m-PEG3-azide)

- 2172194-90-8(3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid)

- 2097909-91-4(N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide)

- 95420-78-3(4-(dimethylamino)-2-methoxybenzoic acid)

- 2639443-72-2(tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate)

- 924860-65-1(2-Amino-4-(1H-tetrazol-5-yl)phenol)

- 1082507-28-5(2-Cyclopropyl-propylamine)

- 1361751-54-3(3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-sulfonamide)